molecular formula C9H17NO B15232010 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol CAS No. 1886967-10-7

2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol

Cat. No.: B15232010
CAS No.: 1886967-10-7
M. Wt: 155.24 g/mol
InChI Key: QKAHGQVQCFZHJI-UHFFFAOYSA-N
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Description

2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and highly strained structure.

Preparation Methods

The synthesis of 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization at the bridgehead positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:

Chemical Reactions Analysis

2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation to the compound, which can enhance its binding affinity and specificity to target proteins or receptors. This can lead to increased efficacy and reduced off-target effects in medicinal applications .

Comparison with Similar Compounds

2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, which can improve solubility, potency, and metabolic stability .

Properties

CAS No.

1886967-10-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]propan-2-ol

InChI

InChI=1S/C9H17NO/c1-7(2,11)8-4-9(5-8,6-8)10-3/h10-11H,4-6H2,1-3H3

InChI Key

QKAHGQVQCFZHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C12CC(C1)(C2)NC)O

Origin of Product

United States

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